molecular formula C17H14Cl2O2 B6346341 (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1354941-38-0

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346341
CAS No.: 1354941-38-0
M. Wt: 321.2 g/mol
InChI Key: SWEWDWSNCCNFFQ-BJMVGYQFSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on one phenyl ring and an ethoxy group on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 2,5-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2,5-Dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine atoms and the ethoxy group on the phenyl rings

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)15-11-13(18)6-9-16(15)19/h3-11H,2H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWDWSNCCNFFQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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